
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the field of polymer chemistry, particularly in the synthesis of epoxy resins. The compound’s structure includes multiple glycidyl groups, which are reactive sites for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane typically involves the reaction of 5,5-dimethylhydantoin with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl groups at the nitrogen atoms of the hydantoin ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction Time: 4-6 hours
- Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane undergoes several types of chemical reactions, including:
Epoxidation: The glycidyl groups can react with various nucleophiles, leading to ring-opening reactions.
Polymerization: It can undergo polymerization reactions to form epoxy resins.
Substitution: The compound can participate in substitution reactions, particularly at the glycidyl groups.
Common Reagents and Conditions
Epoxidation: Hydrogen peroxide, peracetic acid
Polymerization: Initiators such as benzoyl peroxide, UV light
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Epoxidation: Hydroxylated derivatives
Polymerization: Cross-linked epoxy resins
Substitution: Substituted glycidyl derivatives
Applications De Recherche Scientifique
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The compound exerts its effects primarily through the reactivity of its glycidyl groups. These groups can form covalent bonds with various substrates, leading to the formation of stable products. The molecular targets and pathways involved include:
Covalent Bond Formation: The glycidyl groups react with nucleophiles to form stable covalent bonds.
Cross-linking: In polymerization reactions, the compound forms cross-linked networks, enhancing the mechanical properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Novolac epoxy resins
- Cycloaliphatic epoxy resins
Uniqueness
1,3-Bis(5,5-dimethyl-1-glycidylhydantoin-3-yl)-2-glycidyloxypropane is unique due to its multiple glycidyl groups, which provide multiple reactive sites for chemical reactions. This feature enhances its versatility in various applications, particularly in the synthesis of high-performance polymers and resins.
Propriétés
Numéro CAS |
38304-52-8 |
|---|---|
Formule moléculaire |
C22H32N4O8 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
3-[3-[4,4-dimethyl-3-(oxiran-2-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-2-(oxiran-2-ylmethoxy)propyl]-5,5-dimethyl-1-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H32N4O8/c1-21(2)17(27)23(19(29)25(21)7-14-9-32-14)5-13(31-11-16-12-34-16)6-24-18(28)22(3,4)26(20(24)30)8-15-10-33-15/h13-16H,5-12H2,1-4H3 |
Clé InChI |
RXBBSTXUVVVWRC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1CC2CO2)CC(CN3C(=O)C(N(C3=O)CC4CO4)(C)C)OCC5CO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




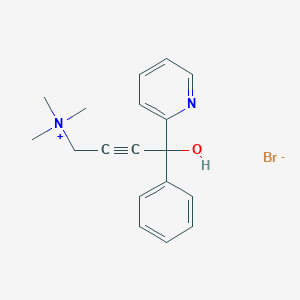
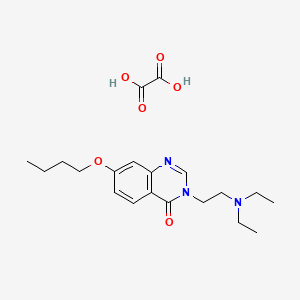
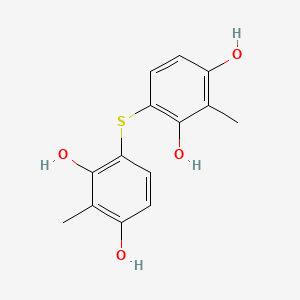

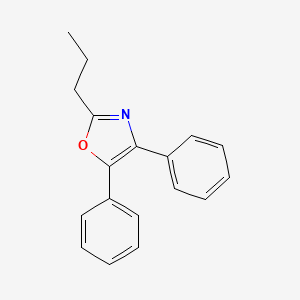
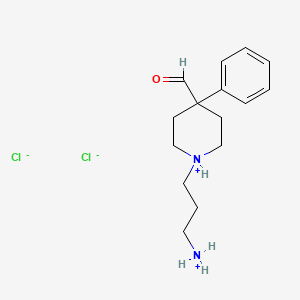
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
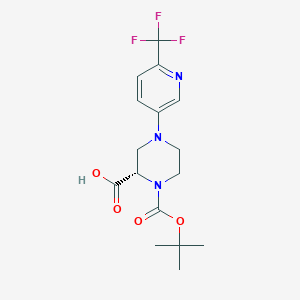

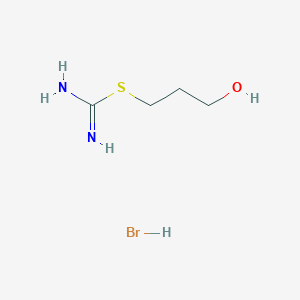
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
